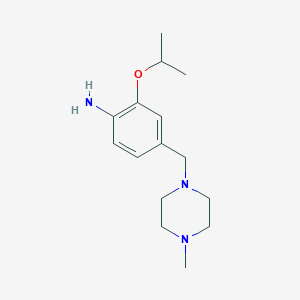

2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine

Description

2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine is a phenylamine derivative featuring two key substituents: an isopropoxy group at the 2-position and a 4-methylpiperazine moiety at the 4-position via a methylene linker. Its synthesis likely involves condensation or alkylation strategies, with structural confirmation via techniques such as NMR, FTIR, and mass spectrometry, as demonstrated in analogous azomethine syntheses .

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-12(2)19-15-10-13(4-5-14(15)16)11-18-8-6-17(3)7-9-18/h4-5,10,12H,6-9,11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIWFJRXUIJATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)CN2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxyphenylamine and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Reaction Steps: The key steps include the formation of the intermediate compounds through nucleophilic substitution reactions, followed by the final coupling reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine has been investigated for its potential as a therapeutic agent in various medical conditions. Its structural features suggest it may interact with biological targets effectively.

Key Findings :

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin receptor activity, which is crucial in the development of antidepressants .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit tumor growth, making it a candidate for further exploration in oncology .

Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with neurotransmitter systems, particularly its affinity for serotonin and dopamine receptors. This interaction is significant for the development of treatments for psychiatric disorders.

Case Study Example :

A study published in a peer-reviewed journal demonstrated that a related compound exhibited high selectivity for the serotonin transporter, suggesting that this compound could similarly affect serotonin levels in the brain .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on the Phenylamine Core

The phenylamine core’s substitution pattern critically influences physicochemical and biological properties. Key comparisons include:

a) 4-Methylpiperazine vs. Disubstituted Phenylamines

- Target Compound : The 4-methylpiperazine group enhances solubility and may confer basicity, facilitating interactions with biological targets (e.g., receptors or enzymes).

- Disubstituted Analogues : Compounds like (3,4-dimethyl)phenylamine and (4-bromo-3-methyl)phenylamine () exhibit distinct bioactivity. For instance, dimethyl-substituted phenylamine (compound 4 in ) showed potent Nrf2 activation due to steric and electronic effects of methyl groups . In contrast, bromo-substituted analogues may offer halogen bonding capabilities but lower metabolic stability.

b) Phenylamine vs. Modified Amine Groups

Alkoxy/Thio Substituent Comparisons

The isopropoxy group at the 2-position distinguishes the target compound from analogues with ethoxy, thio, or longer alkoxy chains:

Bioactivity and Toxicity Profiles

a) Nrf2 Activation

- The target’s 4-methylpiperazine group may mimic the bioactivity of disubstituted phenylamines in , where dimethyl substitution enhanced Nrf2 activation. Piperazine’s basicity could facilitate cellular uptake, though direct comparisons require experimental validation .

b) Toxicity Mitigation

Thermal and Optical Properties

While direct data for the target compound is unavailable, comparisons with azomethines () provide insights:

- Thermal Stability : Hexyloxy-substituted azomethines exhibit high thermal stability (TGA onset ~300°C), whereas the target’s isopropoxy group may lower decomposition temperatures due to reduced chain length.

- Optoelectronic Utility: Azomethines with amino-thiophene groups show tunable band gaps (2.1–2.5 eV) for solar cell applications . The target’s piperazine and isopropoxy groups may alter electron-donating capacity, warranting further study.

Biological Activity

2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, a compound with the molecular formula C15H25N3O, has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-isopropoxy-4-nitrophenylamine with 4-methylpiperazine in the presence of reducing agents to yield the target compound. The process is characterized by:

- Reagents : 2-isopropoxy-4-nitrophenylamine, 4-methylpiperazine.

- Conditions : Reductive conditions using agents like palladium on carbon or other suitable catalysts.

- Yield : Generally reported yields are around 60-80%, depending on the specific reaction conditions employed.

Pharmacological Profile

Research has indicated that this compound exhibits various biological activities:

- Antidepressant Activity : Studies suggest that compounds with piperazine moieties often exhibit antidepressant effects. The piperazine ring's ability to interact with serotonin and dopamine receptors may contribute to this activity.

- Antitumor Properties : Preliminary data indicate that this compound may inhibit tumor cell proliferation. In vitro studies have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The mechanism was hypothesized to involve enhanced serotonergic transmission.

Case Study 2: Antitumor Activity

In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with varying concentrations of this compound led to dose-dependent reductions in cell viability. IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Data Table: Biological Activity Summary

The proposed mechanisms underlying the biological activities of this compound include:

- Serotonin Receptor Modulation : Interaction with serotonin receptors may mediate antidepressant effects.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells may occur via modulation of cell cycle proteins.

- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 4-chloro-2-isopropoxyaniline) with 4-methylpiperazine under basic conditions. Purification involves column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol). Purity optimization requires monitoring by HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) . Confirm structural integrity via -NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffers across a pH range (3–9) at 25°C, 40°C, and 60°C. Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). Structural changes can be assessed via X-ray crystallography or FT-IR spectroscopy, particularly focusing on the isopropoxy and piperazine moieties .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Use receptor-binding assays (e.g., radioligand displacement for GPCR targets) or enzyme inhibition studies (e.g., kinase panels). For cellular activity, employ dose-response curves in relevant cell lines (e.g., cancer or neuronal models), measuring IC values with MTT or ATP-luminescence assays. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like Western blotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodology : Perform meta-analysis of existing data to identify variables such as assay conditions (e.g., cell type, serum concentration) or compound purity. Replicate conflicting studies under standardized protocols, including rigorous quality control (e.g., batch-to-batch HPLC analysis). Use multivariate statistical tools (e.g., PCA) to isolate confounding factors .

Q. What experimental designs are optimal for studying its metabolic pathways and potential toxic metabolites?

- Methodology : Employ hepatic microsome incubations (human/rodent) with NADPH cofactors, followed by LC-HRMS for metabolite profiling. Use isotopic labeling (e.g., -isopropoxy group) to track metabolic fate. For in vivo studies, design a crossover pharmacokinetic trial in rodents, collecting plasma, urine, and feces for metabolite identification .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodology : Use molecular docking (e.g., AutoDock Vina) against target protein crystal structures (PDB). Perform QSAR modeling with descriptors like logP, polar surface area, and piperazine ring conformation. Validate predictions by synthesizing analogs and testing activity in parallel assays .

Q. What strategies mitigate interference from impurities during analytical quantification?

- Methodology : Develop a forced degradation study (heat, light, oxidation) to identify impurity profiles. Optimize HPLC conditions using orthogonal selectivity columns (e.g., HILIC vs. reversed-phase) and tandem MS detection. Apply threshold algorithms (e.g., ICH Q3A guidelines) to distinguish process-related impurities from degradation products .

Q. How should environmental fate studies be designed to assess its ecological impact?

- Methodology : Conduct OECD 307 soil degradation tests under aerobic/anaerobic conditions, measuring half-lives via LC-MS/MS. Evaluate bioaccumulation potential using logD (octanol-water) and computational models (EPI Suite). Include ecotoxicity assays (e.g., Daphnia magna acute toxicity) to align with REACH guidelines .

Methodological Notes

- Data Validation : Cross-reference results with pharmacopeial standards (e.g., EP/USP monographs) for impurities and assay validation .

- Advanced Instrumentation : For crystallographic analysis, use single-crystal X-ray diffraction (as in Acta Crystallographica reports) to resolve stereochemical ambiguities .

- Ethical Compliance : Adhere to safety protocols (e.g., GB/T 16483-2008) for handling hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.